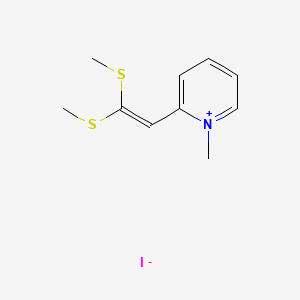
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide is a chemical compound known for its unique structure and properties It belongs to the class of pyridinium compounds, which are characterized by a pyridine ring with a positive charge
Preparation Methods
The synthesis of 2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with a suitable precursor that introduces the 2,2-bis(methylthio)ethenyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the methylthio groups is replaced by another substituent.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution are commonly used. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridinium compounds.
Scientific Research Applications
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, leading to changes in biochemical pathways. These interactions can result in various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide can be compared with other similar compounds, such as:
2-bis(2-methylthio)vinyl-1-methylquinolinium: This compound has a similar structure but differs in the ring system, which can lead to different reactivity and applications.
1-[1-(ethoxycarbonyl)-2,2-bis(methylthio)ethenyl]pyridinium iodide:
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
56185-70-7 |
|---|---|
Molecular Formula |
C10H14INS2 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-[2,2-bis(methylsulfanyl)ethenyl]-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H14NS2.HI/c1-11-7-5-4-6-9(11)8-10(12-2)13-3;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI Key |
TWJDZJHEVKWTDN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1C=C(SC)SC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















